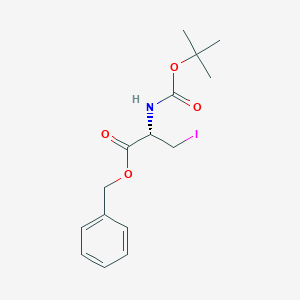

Boc-beta-iodo-D-Ala-OBzl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(9-16)13(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXFSYLOWHQCEK-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CI)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CI)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546071 | |

| Record name | Benzyl N-(tert-butoxycarbonyl)-3-iodo-D-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125942-79-2 | |

| Record name | Benzyl N-(tert-butoxycarbonyl)-3-iodo-D-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-β-iodo-D-Ala-OBzl: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester, commonly abbreviated as Boc-β-iodo-D-Ala-OBzl, is a protected amino acid derivative of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring a Boc-protected amine, a benzyl-protected carboxylic acid, and an iodine atom on the β-carbon, makes it a versatile building block for the synthesis of non-natural amino acids and complex peptides. The presence of the D-enantiomer can confer resistance to enzymatic degradation, a desirable property in peptide-based therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of Boc-β-iodo-D-Ala-OBzl.

Chemical and Physical Properties

Boc-β-iodo-D-Ala-OBzl is a white to off-white solid that is sensitive to light. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 125942-79-2 | |

| Molecular Formula | C₁₅H₂₀INO₄ | [1] |

| Molecular Weight | 405.23 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 80-84 °C | |

| Optical Activity | [α]20/D +18±1°, c = 1% in ethanol | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in water and 1% acetic acid. | [2] |

Synthesis

Experimental Protocol: Synthesis of Boc-β-iodo-D-Ala-OBzl

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-D-serine benzyl ester

-

To a solution of N-(tert-Butoxycarbonyl)-D-serine benzyl ester (1 equivalent) in dichloromethane (CH₂Cl₂) at 0°C, add 4-dimethylaminopyridine (DMAP) (0.05 equivalents) and triethylamine (1.5 equivalents).

-

To this stirred solution, add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to stir at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated product, which can be used in the next step without further purification.

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester (Boc-β-iodo-D-Ala-OBzl)

-

Dissolve the crude N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-D-serine benzyl ester from the previous step in acetone.

-

Add sodium iodide (NaI) (3-5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours in the dark. The reaction progress can be monitored by TLC.

-

After completion, remove the acetone under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated sodium thiosulfate solution to remove any remaining iodine, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Boc-β-iodo-D-Ala-OBzl.

Yields for the analogous L-isomer methyl ester synthesis are reported to be in the range of 64-69% for the tosylation step and around 80-82% for the iodination step. [3]

Caption: Synthetic pathway for Boc-β-iodo-D-Ala-OBzl.

Applications in Synthesis

The primary application of Boc-β-iodo-D-Ala-OBzl is as a versatile intermediate for the synthesis of novel, non-natural α-amino acids. The carbon-iodine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the β-position.

Palladium-Catalyzed Cross-Coupling Reactions

Boc-β-iodo-D-Ala-OBzl can be converted into an organozinc reagent, which then participates in cross-coupling reactions with various electrophiles. This methodology provides access to a wide range of β-substituted alanine derivatives with high enantiomeric purity.[3]

Experimental Protocol: General Procedure for Palladium-Catalyzed Cross-Coupling

-

Formation of the Organozinc Reagent:

-

Activate zinc dust by washing with HCl, followed by water, ethanol, and diethyl ether, and then dry under vacuum.

-

To a suspension of the activated zinc (1.5-2 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of Boc-β-iodo-D-Ala-OBzl (1 equivalent) in THF.

-

The formation of the organozinc reagent can be initiated by gentle heating or sonication.

-

-

Cross-Coupling Reaction:

-

In a separate flask, add the desired aryl or vinyl halide/triflate (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., a phosphine ligand, 4-10 mol%) to anhydrous THF.

-

Add the freshly prepared organozinc reagent to this mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to obtain the desired β-substituted amino acid derivative.

-

References

An In-depth Technical Guide to Boc-β-iodo-D-Ala-OBzl: A Versatile Building Block for Non-Natural Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-3-iodo-D-alanine benzyl ester, commonly referred to as Boc-β-iodo-D-Ala-OBzl, is a synthetically valuable chiral building block. As a derivative of D-alanine, it incorporates two critical protecting groups: a tert-butoxycarbonyl (Boc) group on the amine and a benzyl (Bzl) ester on the carboxyl terminus. The defining feature of this molecule is the iodine atom on the β-carbon, which serves as a highly effective leaving group and a handle for the introduction of diverse chemical moieties.

This guide provides a comprehensive overview of the chemical and physical properties of Boc-β-iodo-D-Ala-OBzl, detailed synthetic protocols, and its primary applications in the synthesis of novel, non-natural amino acids, which are of significant interest in peptide chemistry and drug discovery.

Chemical Structure and Properties

Boc-β-iodo-D-Ala-OBzl is a stable, solid compound under standard conditions, though it is noted to be light-sensitive. The Boc and benzyl groups provide robust protection under a variety of reaction conditions, allowing for selective manipulation at the β-position.

Structure

-

IUPAC Name: Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate

-

Synonyms: N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester, Boc-3-iodo-D-alanine benzyl ester

-

Chirality: The stereocenter at the α-carbon is in the D-configuration.

Quantitative Data Summary

The key physicochemical properties of Boc-β-iodo-D-Ala-OBzl are summarized in the table below for quick reference. Data for the corresponding L-isomer and methyl ester derivatives are included for comparison.

| Property | Boc-β-iodo-D -Ala-OBzl | Boc-β-iodo-L -Ala-OBzl | Boc-β-iodo-D -Ala-OMe |

| CAS Number | 125942-79-2[1][2] | 108957-20-6[3] | 170848-34-7[4] |

| Molecular Formula | C₁₅H₂₀INO₄[1][2] | C₁₅H₂₀INO₄[3] | C₉H₁₆INO₄[4] |

| Molecular Weight | 405.23 g/mol [2] | 405.23 g/mol [3] | 329.13 g/mol [4] |

| Appearance | White to off-white solid (inferred) | White to off-white Solid[3] | Light yellow to yellow powder[4] |

| Melting Point | 80 °C[5] | 78-80 °C[3] | 55-59 °C[4] |

| Purity | ≥98.0% (TLC)[1] | ≥97%[3] | ≥99%[4] |

| Storage Temp. | 2-8°C (inferred from analogs) | 2-8°C[3] | 2-8°C[4] |

| Linear Formula | ICH₂CH[NHCO₂C(CH₃)₃]CO₂CH₂C₆H₅[1] | Not explicitly stated | ICH₂CH[NHCO₂C(CH₃)₃]CO₂CH₃ |

Experimental Protocols

Protocol 1: Synthesis of Boc-β-iodo-D-Ala-OBzl from N-Boc-D-serine Benzyl Ester

This protocol is adapted from established procedures for the synthesis of analogous iodoalanine derivatives, such as N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester.[6] The synthesis is a two-step process starting from the commercially available N-Boc-D-serine, involving benzyl esterification followed by iodination via a tosyl intermediate.

Step A: Synthesis of N-Boc-D-serine Benzyl Ester

-

Reaction Setup: Dissolve N-Boc-D-serine (1.0 eq), benzyl alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

-

Esterification: Cool the solution to 0°C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Work-up: Filter off the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Boc-D-serine benzyl ester.

Step B: Synthesis of Boc-β-iodo-D-Ala-OBzl

-

Reaction Setup: Charge a round-bottomed flask with N-Boc-D-serine benzyl ester (1.0 eq, from Step A), 4-DMAP (0.05 eq), and anhydrous DCM. Cool the solution to 0°C.

-

Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.0 eq) to the solution. Then, add triethylamine (Et₃N, 1.0 eq) dropwise over 40 minutes, maintaining the temperature at 0°C. Stir the resulting slurry at 0°C for 2 hours.

-

Work-up (Tosyl Intermediate): Pour the reaction mixture into a mixture of ice, water, and 2M HCl. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate by rotary evaporation to yield the crude tosylated intermediate. This intermediate can be purified by recrystallization from diethyl ether/petroleum ether.

-

Iodination: Dissolve the purified N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-D-serine benzyl ester (1.0 eq) in acetone. Add sodium iodide (NaI, 1.2 eq) in one portion.

-

Reaction: Stir the solution at room temperature until the reaction is complete (monitor by TLC, typically 12-24 hours).

-

Isolation: Concentrate the reaction mixture by rotary evaporation. Dissolve the residue in diethyl ether and wash with water and brine to remove inorganic salts. Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hot petroleum ether) to yield Boc-β-iodo-D-Ala-OBzl as a white to off-white solid.[6]

Protocol 2: Application in Palladium-Catalyzed Cross-Coupling

Boc-β-iodo-D-Ala-OBzl is an excellent substrate for forming new carbon-carbon bonds at the β-position. A common application involves the generation of an organozinc reagent followed by a palladium-catalyzed Negishi or Suzuki-type coupling.[6][7][8]

Step A: Formation of the Organozinc Reagent

-

Activation of Zinc: Suspend activated zinc dust (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon). Cool the suspension to 0°C.

-

Reagent Formation: Add a solution of Boc-β-iodo-D-Ala-OBzl (1.0 eq) in DMF dropwise to the well-stirred zinc suspension.

-

Reaction: Stir the reaction mixture for 30-60 minutes at 0°C. The successful formation of the organozinc reagent can be confirmed by quenching a small aliquot with I₂ and observing the consumption of the starting material via TLC or LC-MS.

Step B: Palladium-Catalyzed Cross-Coupling with an Aryl Iodide

-

Reaction Setup: To the freshly prepared organozinc reagent solution from Step A, add the aryl iodide (e.g., methyl 4-iodobenzoate, 0.9 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.005 eq), and a suitable phosphine ligand like tri-o-tolylphosphine (0.02 eq).[6]

-

Coupling Reaction: Heat the reaction mixture to 60°C and stir for 5-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired non-natural amino acid derivative.

Applications in Drug Development and Peptide Synthesis

The primary utility of Boc-β-iodo-D-Ala-OBzl lies in its role as a precursor for a wide array of non-natural D-amino acids.[7] The iodine atom can be substituted via various metal-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Sonogashira couplings, to introduce aryl, vinyl, or alkynyl groups at the β-position.[7]

Incorporating these unique amino acids into peptides can significantly alter their properties:

-

Enhanced Stability: Modifying the peptide backbone can increase resistance to enzymatic degradation.

-

Conformational Constraint: Introducing bulky or rigid side chains can lock the peptide into a specific bioactive conformation, increasing receptor affinity and selectivity.

-

Pharmacokinetic Modulation: Altering the lipophilicity and polarity of the side chain can improve absorption, distribution, metabolism, and excretion (ADME) properties.

This compound and its derivatives are valuable in the synthesis of peptide-based drugs, including enzyme inhibitors and receptor agonists/antagonists.[3] For instance, the L-isomer is used in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.[3]

Mandatory Visualizations

The following diagrams illustrate the key synthetic transformations involving Boc-β-iodo-D-Ala-OBzl.

Caption: Synthetic pathway for Boc-β-iodo-D-Ala-OBzl from N-Boc-D-serine.

Caption: Workflow for synthesizing β-substituted amino acids via cross-coupling.

References

- 1. Boc-b-iodo- D -Ala-OBzl = 98.0 TLC 125942-79-2 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. N-BOC-3-IODO-L-ALANINE BENZYL ESTER | 108957-20-6 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. BOC-3-IODO-D-ALANINE BENZYL ESTER | CAS#:125942-79-2 | Chemsrc [chemsrc.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. N-Boc-3-Iodo-L-alanine benzyl ester | 108957-20-6 | Benchchem [benchchem.com]

- 8. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester, a pivotal synthetic intermediate in pharmaceutical research and development. This document details its physicochemical properties, synthesis, and key applications, with a focus on its role in the creation of non-natural amino acids and angiotensin-converting enzyme (ACE) inhibitors. Experimental protocols and visual workflows are provided to facilitate its practical application in the laboratory.

Core Properties and Specifications

N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester is a protected amino acid derivative valued for its utility in peptide synthesis and the introduction of molecular diversity. The tert-butoxycarbonyl (Boc) group provides protection for the amine functionality, while the benzyl ester protects the carboxylic acid. The presence of an iodine atom on the β-carbon is the key feature that imparts its synthetic versatility, serving as a handle for various cross-coupling reactions.

Table 1: Physicochemical Properties of N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester

| Property | Value | Reference |

| CAS Number | 206867-89-2 | [1] |

| Molecular Formula | C₁₅H₂₀INO₄ | [1][2] |

| Molecular Weight | 405.23 g/mol | [1][2] |

| IUPAC Name | benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate | [3] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [1][2] |

| Storage Temperature | -20°C | [4] |

Synthesis of N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester

The synthesis of this compound is typically achieved through a multi-step process starting from a suitable precursor, such as D-serine. The general strategy involves the protection of the amino and carboxyl groups, followed by the introduction of the iodine atom.

Synthetic Workflow

The following diagram illustrates a common synthetic pathway for the preparation of N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester from D-serine.

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is a representative procedure adapted from the synthesis of the analogous L-alanine methyl ester and other similar compounds.[5][6][7][8] Researchers should optimize conditions for their specific laboratory setup.

Step 1: N-Boc Protection of D-Serine

-

Suspend D-serine (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., dioxane or THF).

-

Cool the mixture to 0 °C and add a base (e.g., sodium hydroxide, 1.5 eq).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.3 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by TLC).

-

Work-up involves an acidic wash to protonate the carboxylic acid, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield N-Boc-D-serine.

Step 2: Benzyl Esterification

-

Dissolve N-Boc-D-serine (1.0 eq) in an anhydrous solvent such as DMF.

-

Add a base (e.g., cesium carbonate, 1.5 eq) to form the carboxylate salt.

-

Add benzyl bromide (1.1-1.2 eq) dropwise to the stirring solution at room temperature.

-

Stir the reaction mixture for 12-24 hours at room temperature.

-

Upon completion, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product, N-Boc-D-serine benzyl ester, is purified by column chromatography.

Step 3: Tosylation of the Hydroxyl Group

-

Dissolve N-Boc-D-serine benzyl ester (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add pyridine (or another suitable base) followed by p-toluenesulfonyl chloride (TsCl, 1.1-1.5 eq).

-

Stir the reaction at 0 °C for several hours, then allow it to warm to room temperature and stir overnight.

-

The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the tosylated intermediate.

Step 4: Iodination

-

Dissolve the tosylated intermediate (1.0 eq) in acetone.

-

Add sodium iodide (NaI, 1.5-2.0 eq) and stir the mixture at room temperature for 24-48 hours. The reaction should be protected from light.

-

After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent.

-

The organic layer is washed with sodium thiosulfate solution to remove excess iodine, then with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The final product, N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester, is purified by column chromatography.

Key Applications in Drug Discovery

The synthetic utility of N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester stems from the reactivity of the carbon-iodine bond, which allows for the introduction of a wide array of substituents through various coupling reactions.

Synthesis of Non-Natural Amino Acids via Palladium-Catalyzed Cross-Coupling

This compound is a valuable precursor for the synthesis of diverse non-natural α-amino acids. The iodo-substituent enables participation in several palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings.[9] This allows for the introduction of aryl, alkynyl, and vinyl groups at the β-position of the alanine scaffold.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | β-Aryl-D-alanine derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | β-Alkynyl-D-alanine derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | β-Alkenyl-D-alanine derivative |

Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester is a key reactant in the synthesis of certain angiotensin-converting enzyme (ACE) inhibitors, such as (-)-A58365A and (-)-A58365B lactams.[4] ACE inhibitors are a class of medications used to treat high blood pressure and heart failure. They work by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.

The following diagram illustrates the role of this building block in the synthesis of a generic ACE inhibitor and the subsequent mechanism of action of the inhibitor.

Application in Radiolabeling for Imaging Studies

The presence of an iodine atom makes N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester a suitable precursor for the introduction of iodine radioisotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in single-photon emission computed tomography (SPECT) imaging.[9] This allows for the synthesis of radiolabeled peptides and other biomolecules, which can be used to study their biodistribution, target engagement, and pharmacokinetics in vivo. The radioiodination can be achieved through isotopic exchange or by starting with a radiolabeled iodinating agent.

Conclusion

N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester is a highly valuable and versatile building block for drug discovery and development. Its unique combination of protecting groups and a reactive iodine handle facilitates the synthesis of a wide range of complex molecules, including non-natural amino acids and potent pharmaceutical agents like ACE inhibitors. The detailed protocols and workflows provided in this guide are intended to support researchers in harnessing the full potential of this important synthetic intermediate.

References

- 1. N-Boc-3-iodo-DL-alanine benzyl ester 95% | CAS: 206867-89-2 | AChemBlock [achemblock.com]

- 2. N-Boc-3-iodo-L-alanine benzyl ester 95% | CAS: 108957-20-6 | AChemBlock [achemblock.com]

- 3. N-Boc-3-Iodo-L-alanine benzyl ester | C15H20INO4 | CID 2756804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. N-Boc-3-Iodo-L-alanine benzyl ester | 108957-20-6 | Benchchem [benchchem.com]

Stereochemistry of Boc-beta-iodo-D-Ala-OBzl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the stereochemistry of N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester (Boc-β-iodo-D-Ala-OBzl), a key building block in the synthesis of peptides and peptidomimetics. Due to the limited availability of specific experimental data for the D-isomer in publicly accessible literature, this guide draws upon data from its L-enantiomer and closely related analogs to provide a comprehensive understanding of its synthesis, characterization, and application.

Introduction

Boc-β-iodo-D-Ala-OBzl is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amine and a benzyl ester (OBzl) on the carboxyl terminus. The presence of an iodine atom at the β-position makes it a valuable precursor for the introduction of diverse functionalities into peptides through various cross-coupling reactions. The D-configuration of the α-carbon is of particular interest in drug development, as the incorporation of D-amino acids can enhance peptide stability against enzymatic degradation.

Physicochemical and Stereochemical Properties

The stereochemical integrity of Boc-β-iodo-D-Ala-OBzl is crucial for its application in peptide synthesis. The key stereochemical identifier is its specific optical rotation.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀INO₄ | N/A |

| Molecular Weight | 405.23 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 80-84 °C | N/A |

| Optical Rotation | [α]²⁰/D +18±1°, c = 1% in ethanol | N/A |

Note: The optical rotation for the corresponding L-enantiomer, Boc-β-iodo-L-Ala-OBzl, is reported as [α]20/D −18.0°, c = 1 in ethanol.

Synthesis and Stereochemical Control

General Synthetic Pathway

The synthesis involves two key transformations: the protection of the carboxylic acid as a benzyl ester and the conversion of the hydroxyl group of serine to an iodide. To maintain the stereochemical integrity at the α-carbon, mild reaction conditions are essential.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Adapted from L-isomer methyl ester synthesis)

Step 1: Synthesis of Boc-D-Serine Benzyl Ester

-

To a solution of Boc-D-serine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium bicarbonate (1.2 eq).

-

Add benzyl bromide (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Boc-β-iodo-D-Ala-OBzl

-

To a solution of triphenylphosphine (1.5 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add iodine (1.5 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of Boc-D-serine benzyl ester (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture and wash the filtrate with saturated aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Boc-β-iodo-D-Ala-OBzl.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Aromatic (C₆H₅) |

| ~5.20 | s | 2H | Benzyl CH₂ |

| ~5.10 | d | 1H | NH |

| ~4.50 | m | 1H | α-CH |

| ~3.60 | m | 2H | β-CH₂ |

| ~1.45 | s | 9H | Boc (CH₃)₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | Ester C=O |

| ~155.0 | Boc C=O |

| ~135.0 | Aromatic C (quaternary) |

| ~128.6 | Aromatic CH |

| ~128.3 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~80.5 | Boc C(CH₃)₃ |

| ~67.5 | Benzyl CH₂ |

| ~53.0 | α-CH |

| ~28.3 | Boc (CH₃)₃ |

| ~10.0 | β-CH₂ |

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-β-iodo-D-Ala-OBzl is primarily used in Boc-based solid-phase peptide synthesis (SPPS). Its application allows for the introduction of a D-amino acid with a functionalizable side chain into a peptide sequence.

General Boc-SPPS Workflow

The workflow involves the sequential coupling of Boc-protected amino acids to a growing peptide chain on a solid support. The Boc group is removed with a mild acid, typically trifluoroacetic acid (TFA), before the coupling of the next amino acid.

Caption: Standard workflow for Boc-SPPS.

Post-synthesis Modification

The key utility of the β-iodo group is its ability to participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) after the peptide has been assembled. This allows for the introduction of a wide variety of substituents at the β-position, enabling the synthesis of novel peptide analogs with modified biological activities.

Caption: Post-synthetic modification of peptides containing this compound.

Conclusion

Boc-β-iodo-D-Ala-OBzl is a valuable synthetic tool for peptide chemists, providing a gateway to novel D-amino acid-containing peptides with enhanced stability and the potential for diverse side-chain modifications. While specific experimental data for this compound remains limited in the public domain, a robust understanding of its stereochemistry and reactivity can be inferred from related compounds, enabling its effective use in the design and synthesis of next-generation peptide therapeutics. Further research documenting the precise spectroscopic and crystallographic properties of this compound would be a valuable contribution to the field.

Technical Guide: Stability and Storage of Boc-D-beta-iodo-Ala-OBzl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-Boc-D-β-iodo-alanine benzyl ester (Boc-D-beta-iodo-Ala-OBzl). Due to the limited availability of specific stability data for this compound, this guide also incorporates information from its close analogue, N-α-Boc-L-β-iodo-alanine methyl ester, and general principles for handling organoiodide compounds to ensure the integrity and successful application of this valuable amino acid derivative in research and drug development.

Core Compound Properties

Boc-D-beta-iodo-Ala-OBzl is a protected amino acid derivative commonly used in peptide synthesis and the development of novel therapeutics. The presence of the β-iodo group makes it a versatile building block for introducing modifications and for use in various coupling reactions. However, the carbon-iodine bond also introduces potential stability challenges.

Stability Profile

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures can promote the degradation of the compound. The primary recommended storage condition is refrigeration.

-

Light: Organoiodide compounds, including β-iodo-alanine derivatives, are often sensitive to light. Photodegradation can lead to the cleavage of the carbon-iodine bond and the formation of radical species, resulting in impurities. For the closely related N-Boc-3-iodo-L-alanine methyl ester, light sensitivity is explicitly noted[1].

-

Moisture: While not explicitly documented for this specific compound, the presence of moisture can potentially lead to hydrolysis of the benzyl ester or the Boc protecting group, particularly under non-neutral pH conditions.

-

pH: Extremes of pH should be avoided. Acidic conditions can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group, while basic conditions can promote elimination reactions or hydrolysis of the ester.

Potential Degradation Pathways:

The primary degradation pathways for Boc-D-beta-iodo-Ala-OBzl are anticipated to be:

-

Dehydroiodination: Elimination of hydrogen iodide to form the corresponding dehydroalanine derivative. This is a common decomposition route for β-halo-alanines.

-

Hydrolysis: Cleavage of the benzyl ester to yield the corresponding carboxylic acid, or cleavage of the Boc protecting group under acidic conditions.

-

Photodecomposition: Light-induced cleavage of the C-I bond, which can initiate radical chain reactions and lead to a variety of degradation products.

Quantitative Data Summary

The following table summarizes the available quantitative and qualitative data regarding the stability and storage of Boc-D-beta-iodo-Ala-OBzl and its methyl ester analogue.

| Parameter | Boc-D-beta-iodo-Ala-OBzl | Boc-L-beta-iodo-Ala-OMe | Reference |

| Storage Temperature | 2-8°C | 2-8°C | [2][3][4] |

| Light Sensitivity | Inferred to be light-sensitive | Light Sensitive | [1] |

| Physical Form | Solid | White to yellow powder | [1][4] |

| Melting Point | 78-80 °C | 50-52 °C | [2][3] |

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of Boc-D-beta-iodo-Ala-OBzl, the following storage and handling procedures are recommended:

-

Storage: The compound should be stored in a tightly sealed container at 2-8°C [2]. To mitigate potential light sensitivity, storage in an amber or opaque vial is highly recommended. For long-term storage, flushing the container with an inert gas such as argon or nitrogen can help to displace oxygen and moisture, further preserving the compound's integrity.

-

Handling:

-

Equilibrate the container to room temperature before opening to prevent moisture condensation.

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Minimize exposure to light by working in a subdued light environment or by wrapping experimental setups containing the compound in aluminum foil.

-

For solutions, use freshly prepared solvents and protect them from light.

-

Experimental Protocols

While a specific, detailed stability testing protocol for Boc-D-beta-iodo-Ala-OBzl is not publicly available, a general approach based on the International Council for Harmonisation (ICH) guidelines for photostability testing can be adapted.

General Protocol for Assessing Photostability:

-

Sample Preparation:

-

Prepare solutions of Boc-D-beta-iodo-Ala-OBzl in relevant solvents (e.g., methanol, acetonitrile, or a solvent mixture used in a specific application).

-

Prepare a solid sample of the compound spread thinly in a petri dish or a transparent container.

-

Prepare control samples (both solid and in solution) wrapped in aluminum foil to protect them from light.

-

-

Light Exposure:

-

Expose the samples to a light source that provides a combination of visible and UV light, as specified in ICH Q1B guidelines. A calibrated photostability chamber is ideal.

-

The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should not be less than 200 watt-hours per square meter.

-

-

Analysis:

-

At specified time points, withdraw aliquots of the solutions and dissolve portions of the solid samples.

-

Analyze the samples and their corresponding dark controls by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

The HPLC method should be capable of separating the parent compound from its potential degradation products.

-

Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

-

-

Data Evaluation:

-

Compare the chromatograms of the light-exposed samples with those of the dark controls.

-

Quantify the percentage of degradation and identify major degradation products if possible (e.g., by LC-MS).

-

Visualizations

The following diagrams illustrate the key factors affecting the stability of Boc-D-beta-iodo-Ala-OBzl and a general workflow for its stability assessment.

Caption: Factors influencing the stability of Boc-D-beta-iodo-Ala-OBzl.

Caption: General workflow for stability assessment of Boc-D-beta-iodo-Ala-OBzl.

References

In-Depth Technical Guide: Spectroscopic Data for Boc-beta-iodo-D-Ala-OBzl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-tert-butoxycarbonyl-β-iodo-D-alanine benzyl ester (Boc-beta-iodo-D-Ala-OBzl), a key building block in peptide synthesis and drug development. Due to the limited availability of public spectroscopic data for the D-isomer, this guide presents a combination of available data for the corresponding L-isomer and predicted values based on structurally similar compounds. The spectroscopic data for enantiomers (D and L isomers) are identical, with the exception of the sign of specific rotation.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₀INO₄ | [1][2] |

| Molecular Weight | 405.23 g/mol | [1][3] |

| CAS Number | 125942-79-2 | |

| Appearance | Solid | |

| Melting Point | 80-84 °C | |

| Optical Rotation | [α]20/D +18±1°, c = 1 in ethanol |

Spectroscopic Data

While specific, publicly available spectra for this compound are scarce, the following tables summarize the expected and reported spectroscopic data based on the compound's structure and data from its L-isomer and methyl ester analog.

Mass Spectrometry

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 406.0510 | Expected ~406.05 |

| [M+Na]⁺ | 428.0329 | Expected ~428.03 |

Note: The exact mass is calculated as 405.0437 Da. The observed m/z values are predicted based on common ionization modes.

NMR Spectroscopy

The following are predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectra of the L-isomer and similar iodo-alanine derivatives.

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H (Phenyl) |

| ~5.20 | s | 2H | -O-CH₂ -Ph |

| ~5.10 | d | 1H | NH |

| ~4.50 | m | 1H | α-CH |

| ~3.60 | dd | 1H | β-CH a |

| ~3.40 | dd | 1H | β-CH b |

| 1.45 | s | 9H | -C(CH₃ )₃ |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | C =O (Ester) |

| ~155.0 | C =O (Boc) |

| ~135.0 | Ar-C (Quaternary) |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~80.0 | -C (CH₃)₃ |

| ~67.0 | -O-C H₂-Ph |

| ~54.0 | α-C H |

| ~28.0 | -C(C H₃)₃ |

| ~10.0 | β-C H₂-I |

Experimental Protocols

The following is a plausible experimental protocol for the synthesis and characterization of this compound, adapted from established methods for similar compounds.

Synthesis of this compound

This procedure is adapted from the synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester.

Materials:

-

Boc-D-Ser-OBzl (N-tert-butoxycarbonyl-D-serine benzyl ester)

-

Iodine (I₂)

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Dichloromethane (DCM)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of Boc-D-Ser-OBzl in dichloromethane, add triphenylphosphine and imidazole at 0 °C.

-

Slowly add a solution of iodine in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Characterization

NMR Spectroscopy:

-

Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to determine the mass-to-charge ratio of the molecular ions.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Logical relationships of this compound's properties and applications.

References

The Iodine Atom: A Linchpin in the Reactivity of Boc-β-iodo-D-Ala-OBzl for Advanced Amino Acid Synthesis

For Immediate Release

A Deep Dive into the Synthetic Versatility of a Key Building Block for Drug Discovery and Peptide Chemistry

This technical guide explores the pivotal role of the iodine atom in the reactivity of N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester (Boc-β-iodo-D-Ala-OBzl), a versatile building block for the synthesis of non-natural amino acids. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis, providing in-depth information on its reactivity, detailed experimental protocols, and quantitative data to support its application in complex molecular design.

The strategic placement of the iodine atom on the β-carbon of the D-alanine scaffold transforms it from a simple protected amino acid into a powerful synthetic intermediate. The carbon-iodine bond, being relatively weak and polarizable, serves as a reactive handle for the introduction of a wide array of functional groups, which is the cornerstone of this molecule's utility.

The Dominant Role of Iodine: A Gateway to Palladium-Catalyzed Cross-Coupling

The primary and most significant role of the iodine atom in Boc-β-iodo-D-Ala-OBzl is to facilitate palladium-catalyzed cross-coupling reactions. This reactivity allows for the formation of new carbon-carbon bonds at the β-position of the alanine derivative, enabling the synthesis of a diverse library of unnatural amino acids with novel side chains.

The most common and effective pathway is a Negishi-type coupling. This process involves two key steps:

-

Formation of an Organozinc Reagent: The carbon-iodine bond is readily converted into a more reactive organozinc species through oxidative addition with activated zinc (Zn*). This transmetalation step is crucial as it generates a nucleophilic carbon center at the β-position without compromising the stereochemical integrity of the adjacent α-carbon.

-

Palladium-Catalyzed Coupling: The resulting organozinc reagent is then coupled with a variety of electrophiles, such as aryl iodides or acid chlorides, in the presence of a palladium catalyst. This step forges the new C-C bond, yielding the desired non-natural amino acid derivative.

This methodology has been successfully employed to synthesize a range of phenylalanine analogues and 4-oxo-α-amino acids with good to excellent yields.[1][2] The choice of palladium catalyst and ligands can be critical in optimizing the reaction and minimizing side reactions.

It is important to note that side reactions, such as β-elimination to form a dehydroalanine derivative and simple reduction of the C-I bond, can occur during the cross-coupling reaction.[2] These side reactions appear to be influenced by the stability of the organozinc reagent and the specific reaction conditions employed.[2]

Synthesis and Experimental Protocols

The precursor, Boc-β-iodo-D-Ala-OBzl, is typically synthesized from a protected D-serine derivative. The following protocols provide a general overview of its synthesis and a detailed methodology for a representative cross-coupling reaction, adapted from procedures for the analogous methyl ester.[3]

Protocol 1: Synthesis of Boc-β-iodo-D-Ala-OBzl from Boc-D-Ser-OBzl

This two-step procedure first converts the hydroxyl group of serine into a good leaving group (tosylate), which is then displaced by iodide.

Step A: Tosylation of Boc-D-Ser-OBzl

-

Dissolve Boc-D-Ser-OBzl in dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C in an ice bath.

-

Add 4-dimethylaminopyridine (DMAP) and triethylamine (Et₃N).

-

Slowly add p-toluenesulfonyl chloride (TsCl) to the stirred solution.

-

Allow the reaction to proceed at 0 °C for several hours.

-

Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product, which can be purified by crystallization.

Step B: Iodination

-

Dissolve the tosylated intermediate in acetone.

-

Add sodium iodide (NaI) in a single portion.

-

Stir the reaction mixture at room temperature, protected from light, for 24-72 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and sodium thiosulfate solution to remove unreacted iodine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Boc-β-iodo-D-Ala-OBzl, which can be purified by column chromatography.

Protocol 2: Palladium-Catalyzed Cross-Coupling (Negishi-Type)

This protocol describes a general procedure for the coupling of the organozinc derivative of Boc-β-iodo-D-Ala-OBzl with an aryl iodide.

Step A: Preparation of the Organozinc Reagent

-

Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and diethyl ether, and then drying under vacuum.

-

In a flame-dried flask under an inert atmosphere (e.g., argon), add the activated zinc.

-

Add a solution of Boc-β-iodo-D-Ala-OBzl in anhydrous tetrahydrofuran (THF).

-

Activate the reaction using a heat gun or sonication until the formation of the organozinc reagent is initiated.

-

Stir the reaction mixture at room temperature until the starting iodide is consumed (as monitored by TLC).

Step B: Cross-Coupling Reaction

-

In a separate flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) and the aryl iodide.

-

Add anhydrous THF to the flask.

-

Transfer the freshly prepared organozinc reagent from Step A to the flask containing the catalyst and aryl iodide via cannula.

-

Stir the reaction mixture at room temperature or with gentle heating until the coupling is complete.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting non-natural amino acid derivative by flash column chromatography.

Quantitative Data

The efficiency of the palladium-catalyzed cross-coupling reactions is highly dependent on the substrates and reaction conditions. The following tables summarize representative yields for the synthesis of the iodoalanine precursor and its subsequent coupling reactions, based on data for analogous compounds.

Table 1: Synthesis Yield of Boc-β-iodo-alanine Methyl Ester

| Precursor | Product | Reagents | Yield | Reference |

| Boc-L-Ser-OMe | Boc-L-Tos-Ser-OMe | TsCl, Et₃N, DMAP | ~95% | [3] |

| Boc-L-Tos-Ser-OMe | Boc-β-iodo-L-Ala-OMe | NaI in Acetone | 64-69% | [3] |

Table 2: Yields of Palladium-Catalyzed Cross-Coupling Reactions of Boc-β-iodo-alanine Derivatives

| Iodoalanine Derivative | Electrophile | Catalyst | Product | Yield | Reference |

| Organozinc of Boc-D-Ala-OMe | 3-iodo-6-prenyl-N-acetylindole | Pd₂(dba)₃ / SPhos | Coupled Product | 52% | [2] |

| Organozinc of Boc-L-Ala-OMe | Various Acid Chlorides | Pd(PPh₃)₂Cl₂ | 4-Oxo-α-amino acids | 39-90% | [1] |

| Organozinc of Boc-L-Ala-OMe | Various Aryl Iodides | Pd(P(o-tol)₃)₂Cl₂ | Phenylalanine analogues | 10-67% | [1] |

| Organozinc of Boc-D-Ala-OMe | 4-allylindole | Pd₂(dba)₃ / SPhos | Coupled Product | 65% | [2] |

Visualizing the Workflow and Mechanism

The following diagrams, generated using Graphviz, illustrate the key experimental workflow and the catalytic cycle of the Negishi cross-coupling reaction.

Caption: Workflow for unnatural amino acid synthesis.

Caption: Catalytic cycle of Negishi cross-coupling.

Conclusion

The iodine atom in Boc-β-iodo-D-Ala-OBzl is not merely a placeholder but a strategically positioned reactive center that unlocks a vast potential for synthetic diversification. Its ability to readily participate in palladium-catalyzed cross-coupling reactions provides a robust and reliable method for the synthesis of novel, non-natural amino acids. This makes Boc-β-iodo-D-Ala-OBzl an invaluable tool for researchers in drug discovery and medicinal chemistry, enabling the construction of unique peptide and protein structures with tailored properties for therapeutic and research applications. The detailed protocols and data presented herein serve as a comprehensive resource for the effective utilization of this versatile building block.

References

The Boc/Bzl Protection Strategy: A Technical Guide to a Classic in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tert-Butoxycarbonyl/Benzyl (Boc/Bzl) protection strategy represents a foundational and robust approach in solid-phase peptide synthesis (SPPS). Despite the rise of alternative methods, the Boc/Bzl strategy remains highly relevant for the synthesis of complex, lengthy, or modified peptides. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and quantitative performance metrics of this classic methodology.

Core Principles of the Boc/Bzl Strategy

The Boc/Bzl strategy is a system of "graduated acid lability," where protecting groups are removed by acids of varying strengths. This "quasi-orthogonal" approach relies on the differential stability of the α-amino protecting group and the side-chain protecting groups to acidic conditions.[1][2]

-

Temporary α-Amino Protection: The α-amino group of the incoming amino acid is protected by the tert-Butoxycarbonyl (Boc) group. The Boc group is highly labile to moderate acids, such as trifluoroacetic acid (TFA), and is selectively removed at each cycle of peptide chain elongation.[3][4]

-

Semi-Permanent Side-Chain Protection: Reactive amino acid side chains are protected by more robust, benzyl-based (Bzl) protecting groups. These groups are stable to the repeated TFA treatments used for Boc deprotection but are cleaved at the end of the synthesis by a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3]

-

Solid Support: The synthesis is performed on a solid support, typically a chloromethylated polystyrene resin known as the Merrifield resin, or its derivatives like the MBHA resin for peptide amides.[4]

The Chemistry of Protection and Deprotection

The success of the Boc/Bzl strategy hinges on the precise chemical control of the protection and deprotection steps.

Boc Group Protection and Deprotection

Protection: The Boc group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[5]

Deprotection: The removal of the Boc group is achieved by treatment with a moderate acid, most commonly 25-50% TFA in dichloromethane (DCM).[4] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to liberate the free amine.[5]

Benzyl-Based Side-Chain Protection

A variety of benzyl-based protecting groups are employed to protect different amino acid side chains. The choice of the specific protecting group depends on the reactivity of the side chain.

| Amino Acid | Side-Chain Functionality | Common Bzl-type Protecting Group |

| Aspartic Acid, Glutamic Acid | Carboxylic Acid | Benzyl ester (OBzl) |

| Serine, Threonine, Tyrosine | Hydroxyl | Benzyl ether (Bzl) |

| Lysine, Ornithine | Amine | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |

| Cysteine | Thiol | 4-Methylbenzyl (Meb) |

| Arginine | Guanidinium | Tosyl (Tos) |

| Histidine | Imidazole | Benzyloxymethyl (Bom) |

| Tryptophan | Indole | Formyl (For) |

Quantitative Data and Performance Metrics

The efficiency of each step in the Boc/Bzl workflow is critical for the overall yield and purity of the final peptide.

Comparison of Boc Deprotection Reagents

| Reagent | Typical Conditions | Reaction Time | Yield | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | 25-50% in DCM | 15-30 min | High | Highly effective, volatile for easy removal. | Corrosive, can cause side reactions with sensitive residues. |

| Hydrochloric Acid (HCl) | 4M in Dioxane | 30-60 min | High | Cost-effective and readily available. | Can be less selective, potential for chlorinated byproducts. |

Data compiled from various sources.

Comparison of Coupling Reagents for Boc-SPPS

The formation of the amide bond is a critical step, and various coupling reagents are available to activate the carboxylic acid of the incoming Boc-amino acid.

| Coupling Reagent | Class | Relative Speed | Racemization Risk | Notes |

| DIC/HOBt | Carbodiimide/Additive | Moderate | Low | A classic and economical choice.[7] |

| HBTU | Aminium/Uronium Salt | Fast | Low | Cost-effective and reliable for routine and challenging couplings.[7] |

| HATU | Aminium/Uronium Salt | Very Fast | Low | Highly efficient for hindered couplings.[7] |

| PyBOP | Phosphonium Salt | Fast | Low | Byproducts are generally less problematic than those from BOP.[7] |

This table provides a general comparison for sterically hindered amino acids and can serve as a guide.[8]

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the Boc/Bzl solid-phase peptide synthesis.

Attachment of the First Boc-Amino Acid to Merrifield Resin (Cesium Salt Method)

This protocol is a widely used method for the esterification of the first amino acid to the chloromethylated Merrifield resin.[2][9]

Materials:

-

Boc-amino acid

-

Methanol

-

20% Aqueous Cesium Carbonate

-

N,N-Dimethylformamide (DMF)

-

Merrifield Resin

Procedure:

-

Dissolve the Boc-amino acid in methanol (5 mL/mmol) and add water (0.5 mL/mmol).

-

Titrate the solution to a pH of 7.0 with a 20% aqueous solution of cesium carbonate.

-

Evaporate the mixture to dryness.

-

Add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step.

-

Swell the Merrifield resin in DMF (6-8 mL per gram of resin) in a reaction vessel.

-

Add the dry Boc-amino acid cesium salt (1.0 equivalent based on the chlorine substitution of the resin).

-

Shake the mixture at 50°C for 24 hours.

-

Filter the resin and wash it thoroughly with DMF, 50% (v/v) aqueous DMF, 50% (v/v) aqueous methanol, and finally methanol.

-

Dry the resin in vacuo to a constant weight.

One Cycle of Solid-Phase Peptide Synthesis (Deprotection, Neutralization, Coupling)

This protocol outlines a single cycle of amino acid addition to the growing peptide chain.

Materials:

-

Peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Boc-amino acid

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM. Agitate for 1-2 minutes (pre-wash).

-

Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for an additional 20-30 minutes.[10]

-

Drain the TFA solution and wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM. Agitate for 2 minutes.[10]

-

Drain the solution and repeat the neutralization step.

-

Wash the resin thoroughly with DCM.

-

-

Amino Acid Coupling (HBTU activation):

-

In a separate vessel, dissolve the next Boc-amino acid (3 equivalents relative to resin substitution) and HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the mixture to pre-activate the amino acid.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours. Monitor the reaction completion using a ninhydrin test.

-

Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

-

In Situ Neutralization Protocol

This modified protocol combines the neutralization and coupling steps, which can improve efficiency, especially for "difficult" sequences prone to aggregation.[11][12]

Procedure:

-

Resin Swelling and Boc Deprotection: Follow steps 1 and 2 from the standard cycle protocol.

-

In Situ Neutralization and Coupling:

-

In a separate vessel, pre-activate the incoming Boc-amino acid with HBTU and DIEA in DMF as described above.

-

Add the activated amino acid solution directly to the TFA salt of the peptide-resin (after the DCM washes following deprotection).

-

Agitate for the duration of the coupling reaction (typically 10-60 minutes).

-

-

Post-Coupling Wash: Drain the reaction mixture and wash the peptide-resin thoroughly with DMF to remove soluble byproducts.

Final Cleavage of the Peptide from the Resin (HF Cleavage)

WARNING: Hydrogen fluoride (HF) is an extremely corrosive and toxic substance. This procedure must be performed in a specialized, HF-resistant apparatus within a dedicated fume hood by trained personnel with appropriate safety precautions.

Materials:

-

Dried peptide-resin

-

Scavengers (e.g., anisole, p-cresol)

-

Liquid hydrogen fluoride (HF)

-

HF cleavage apparatus

-

Cold diethyl ether

Procedure:

-

Preparation:

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried peptide-resin and a magnetic stir bar in the HF reaction vessel.

-

Add the appropriate scavengers (e.g., 1.0 mL of anisole or p-cresol per gram of resin).

-

-

HF Cleavage:

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Carefully condense a measured amount of liquid HF into the reaction vessel (typically 10 mL per gram of resin).

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

-

HF Removal and Peptide Precipitation:

-

Remove the HF by vacuum distillation.

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Isolate the crude peptide by filtration or centrifugation.

-

Final Cleavage of the Peptide from the Resin (TFMSA Cleavage)

Trifluoromethanesulfonic acid (TFMSA) is a strong acid that can be used as an alternative to HF, avoiding the need for a specialized apparatus.[3][6]

Materials:

-

Dried peptide-resin

-

Trifluoromethanesulfonic acid (TFMSA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., thioanisole, m-cresol)

-

Cold diethyl ether or methyl t-butyl ether (MTBE)

Procedure:

-

Place the dried peptide-resin in a round-bottom flask with a stir bar and cool in an ice bath.

-

Prepare the cleavage cocktail. For every 100 mg of resin, add 1.0 mL of TFA and the appropriate scavengers (e.g., thioanisole). Mix for 5-10 minutes.[6]

-

Slowly add TFMSA to the mixture (e.g., 100 µL per 100 mg of resin) while stirring vigorously.

-

Continue stirring at 0°C for 1-2 hours.

-

Filter the resin and wash with a small amount of TFA.

-

Combine the filtrates and add 8-10 volumes of cold ether or MTBE to precipitate the peptide.[6]

-

Collect the crude peptide by filtration and wash with cold ether.

Mandatory Visualizations

Boc/Bzl Solid-Phase Peptide Synthesis Workflow

Caption: Workflow of Solid-Phase Peptide Synthesis using the Boc/Bzl Strategy.

Chemical Transformations in a Synthesis Cycle

Caption: Key chemical transformations within a single cycle of Boc/Bzl SPPS.

Logic of Graduated Acid Lability

Caption: The principle of graduated acid lability in the Boc/Bzl strategy.

References

- 1. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 2. chempep.com [chempep.com]

- 3. peptide.com [peptide.com]

- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of BOC-3-IODO-D-ALANINE BENZYL ESTER (CAS Number: 125942-79-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of BOC-3-IODO-D-ALANINE BENZYL ESTER, identified by CAS number 125942-79-2. This compound is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents.

Core Physicochemical Properties

BOC-3-IODO-D-ALANINE BENZYL ESTER is a halogenated and protected amino acid derivative. The tert-butoxycarbonyl (Boc) group on the amine and the benzyl ester on the carboxylic acid provide stability and allow for controlled, stepwise reactions in complex syntheses. The presence of an iodine atom on the β-carbon makes it a versatile precursor for various cross-coupling reactions.

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data for BOC-3-IODO-D-ALANINE BENZYL ESTER. It is important to note that while some properties have been experimentally determined, others are computationally predicted and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀INO₄ | [1] |

| Molecular Weight | 405.23 g/mol | [1] |

| Melting Point | 78-80 °C (lit.)[2] or 80-84 °C (lit.) | |

| XLogP3 (Computed) | 3.5 | [3] |

| Topological Polar Surface Area (TPSA) (Computed) | 64.6 Ų | [3] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| pKa | Data not available | |

| Solubility | Data not extensively published, but expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF. | [4] |

Experimental Protocols

Synthesis of BOC-3-IODO-D-ALANINE BENZYL ESTER

The synthesis of BOC-3-IODO-D-ALANINE BENZYL ESTER typically involves a multi-step process beginning with the protection of the amino acid, followed by iodination and esterification. The following represents a plausible synthetic route.

Step 1: N-terminal Boc Protection of D-Alanine This procedure outlines the protection of the amino group of D-alanine using di-tert-butyl dicarbonate ((Boc)₂O).

-

Materials: D-alanine, di-tert-butyl dicarbonate ((Boc)₂O), sodium hydroxide (NaOH), tetrahydrofuran (THF), water, hydrochloric acid (HCl), ethyl acetate (EtOAc), petroleum ether, saturated brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Suspend D-alanine in a mixture of water and THF.

-

Cool the suspension to 0°C and add sodium hydroxide.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

-

Allow the solution to warm to room temperature and stir for 17 hours.

-

Perform a work-up involving extraction with petroleum ether to remove unreacted (Boc)₂O, acidification with HCl, and subsequent extraction of the product with ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield N-Boc-D-alanine.

-

Step 2: Iodination of N-Boc-D-Alanine This step introduces the iodine atom. A common method is the iodination of a corresponding serine derivative.

-

Materials: N-Boc-D-serine methyl ester, p-toluenesulfonyl chloride, sodium iodide, acetone.

-

Procedure:

-

Convert N-Boc-D-serine methyl ester to its O-tosyl derivative using p-toluenesulfonyl chloride.

-

The resulting N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-D-serine methyl ester is then reacted with sodium iodide in acetone.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is then washed, dried, and concentrated to yield N-(tert-butoxycarbonyl)-β-iodo-D-alanine methyl ester.

-

Step 3: Benzyl Esterification This final step involves the esterification of the carboxylic acid with a benzyl group. One common method is nucleophilic substitution using benzyl bromide.

-

Materials: N-Boc-3-iodo-D-alanine, cesium carbonate (Cs₂CO₃), benzyl bromide (BnBr), N,N-Dimethylformamide (DMF), ethyl acetate (EtOAc), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve N-Boc-3-iodo-D-alanine in dry DMF.

-

Add cesium carbonate to the solution.

-

Add benzyl bromide dropwise at room temperature.

-

Stir the reaction mixture for 24 hours.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product is then purified by column chromatography to yield BOC-3-IODO-D-ALANINE BENZYL ESTER.[5]

-

Solubility Determination (Gravimetric Method)

A precise method for determining the solubility of a solid compound like BOC-3-IODO-D-ALANINE BENZYL ESTER is the gravimetric method.[4]

-

Objective: To determine the solubility in a given organic solvent at a specific temperature.

-

Materials: High-purity BOC-3-IODO-D-ALANINE BENZYL ESTER, analytical grade solvent, analytical balance, temperature-controlled shaker, vials with sealed caps, syringe filters (0.22 µm, solvent compatible), pre-weighed glass vials, drying oven or vacuum desiccator.[4]

-

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of the compound to a known volume of the solvent in a sealed vial to ensure saturation.[4]

-

Equilibration: Place the vial in a temperature-controlled shaker (e.g., at 25°C) and agitate for a sufficient time (e.g., 24 hours) to reach equilibrium.[4]

-

Sample Collection and Filtration: Allow the excess solid to settle. Carefully draw a known volume of the clear supernatant with a syringe and filter it through a 0.22 µm syringe filter into a pre-weighed vial.[4]

-

Solvent Evaporation and Gravimetric Analysis: Record the weight of the vial with the filtered solution. Evaporate the solvent completely using a drying oven or rotary evaporator. Place the vial in a vacuum desiccator to remove any residual solvent and cool to room temperature.[4]

-

Calculation: Weigh the vial with the dried solute. The mass of the solute is the final weight minus the initial weight of the vial. The solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in mg/mL).

-

Visualizations

Logical Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of BOC-3-IODO-D-ALANINE BENZYL ESTER.

Caption: Logical synthesis pathway for BOC-3-IODO-D-ALANINE BENZYL ESTER.

Role in Angiotensin-Converting Enzyme (ACE) Inhibitor Synthesis

BOC-3-IODO-D-ALANINE BENZYL ESTER serves as a crucial building block in the synthesis of certain Angiotensin-Converting Enzyme (ACE) inhibitors.[1] The renin-angiotensin system (RAS) is a critical regulator of blood pressure. ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.

Caption: Role of CAS 125942-79-2 in the synthesis of ACE inhibitors.

References

A Technical Guide to Boc-β-iodo-D-Ala-OBzl: Synthesis, Commercial Availability, and Applications in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Boc-β-iodo-D-alanine benzyl ester (Boc-β-iodo-D-Ala-OBzl), a specialized amino acid derivative crucial for advanced peptide synthesis and drug discovery. This document details its commercial availability, provides an adaptable synthetic protocol, and illustrates its application in solid-phase peptide synthesis (SPPS).

Commercial Availability

Boc-β-iodo-D-Ala-OBzl is a specialized chemical reagent available from a select number of suppliers. The primary identifier for this compound is its CAS Number: 125942-79-2.[1][2][3] Researchers seeking to procure this reagent should reference this number to ensure they are sourcing the correct molecule. The table below summarizes the available information from prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | Boc-β-iodo-D-Ala-OBzl | 125942-79-2 | ≥98.0% (TLC)[1] | Listed as a product for peptide synthesis. |

| Santa Cruz Biotechnology | Boc-β-iodo-D-Ala-OBzl | 125942-79-2 | N/A | Marketed as a biochemical for proteomics research.[2] |

| BenchChem | BOC-BETA-IODO-D-ALA-OBZL | 125942-79-2 | N/A | Listed in their chemical buyers guide. |

| Shanghai Nianxing Industrial Co., Ltd | This compound | 125942-79-2 | 98.0% | Listed on various chemical sourcing platforms.[3] |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of Boc-β-iodo-D-Ala-OBzl: An Adapted Experimental Protocol

Step 1: Tosylation of Boc-D-serine-OBzl

This step converts the hydroxyl group of the serine derivative into a good leaving group (tosylate).

Materials:

-

Boc-D-serine-OBzl

-

Dichloromethane (CH₂Cl₂)

-

4-dimethylaminopyridine (DMAP)

-

Triethylamine (Et₃N)

-

p-toluenesulfonyl chloride (TsCl)

-

2M Hydrochloric acid (HCl)

-

Brine solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Boc-D-serine-OBzl in dichloromethane and cool the solution to 0°C in an ice bath.

-

Add catalytic DMAP, followed by p-toluenesulfonyl chloride.

-

Slowly add triethylamine dropwise to the reaction mixture at 0°C.

-

Stir the resulting mixture at 0°C for 2 hours.

-

Quench the reaction by pouring it into a mixture of ice, water, and 2M HCl.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate by rotary evaporation to yield the tosylated intermediate.

Step 2: Iodination

This step involves the substitution of the tosylate group with iodide.

Materials:

-

N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-D-serine benzyl ester (from Step 1)

-

Acetone

-

Sodium iodide (NaI)

-

Diethyl ether

-

1M Sodium thiosulfate (Na₂S₂O₃) solution

-

Petroleum ether

Procedure:

-

Dissolve the tosylated intermediate in acetone at room temperature.

-

Add sodium iodide in one portion and stir the reaction mixture in the dark for 3-4 days. Additional NaI may be required to drive the reaction to completion.[4]

-

Filter the reaction mixture and concentrate the filtrate by rotary evaporation.

-

Partition the residue between diethyl ether and 1M sodium thiosulfate solution to remove any remaining iodine.

-

Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate by rotary evaporation.

-

The crude product can be purified by recrystallization from hot petroleum ether to yield Boc-β-iodo-D-Ala-OBzl as a solid.[4]

The following diagram illustrates the synthetic workflow.

Applications in Peptide Synthesis and Drug Discovery

Boc-β-iodo-D-Ala-OBzl is primarily used as a building block in peptide synthesis. The incorporation of a β-iodo-alanine residue can serve several purposes in drug discovery and chemical biology:

-

Introduction of a Reactive Handle: The iodine atom can be substituted by various nucleophiles, allowing for post-synthetic modification of the peptide.

-

Cross-linking: The iodo-group can participate in cross-linking reactions to stabilize peptide conformations or to link peptides to other molecules.

-